molecular formula C19H32Cl3P B14740362 Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride CAS No. 2635-78-1

Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride

Katalognummer: B14740362
CAS-Nummer: 2635-78-1
Molekulargewicht: 397.8 g/mol
InChI-Schlüssel: GDGRSFGLPIOCAR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride is a quaternary phosphonium salt with the molecular formula C₁₉H₃₂Cl₃P and a molecular weight of 397.79 g/mol . This compound is known for its unique chemical structure, which includes a phosphonium ion bonded to a 3,4-dichlorophenylmethyl group and three butyl groups. It is used in various scientific research applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride typically involves the reaction of tributylphosphine with 3,4-dichlorobenzyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction scheme is as follows:

P(C4H9)3+ClCH2C6H3Cl2[P(C4H9)3CH2C6H3Cl2]+Cl\text{P(C}_4\text{H}_9\text{)}_3 + \text{ClCH}_2\text{C}_6\text{H}_3\text{Cl}_2 \rightarrow \text{[P(C}_4\text{H}_9\text{)}_3\text{CH}_2\text{C}_6\text{H}_3\text{Cl}_2]^+\text{Cl}^- P(C4​H9​)3​+ClCH2​C6​H3​Cl2​→[P(C4​H9​)3​CH2​C6​H3​Cl2​]+Cl−

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a solvent such as toluene or dichloromethane to facilitate the mixing of reactants and control the reaction temperature. The product is then purified through recrystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation Reactions: The phosphonium ion can be oxidized to form phosphine oxides.

    Reduction Reactions: The compound can be reduced to form phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like water or alcohols at room temperature.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). The phosphonium ion interacts with various molecular targets, including nucleophiles and electrophiles, to enhance reaction rates and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tributyl(methyl)phosphonium chloride
  • Triphenylphosphonium chloride
  • Tetrabutylphosphonium chloride

Uniqueness

Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride is unique due to the presence of the 3,4-dichlorophenylmethyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This structural feature enhances its utility in specific applications, such as antimicrobial research and phase-transfer catalysis .

Eigenschaften

CAS-Nummer

2635-78-1

Molekularformel

C19H32Cl3P

Molekulargewicht

397.8 g/mol

IUPAC-Name

tributyl-[(3,4-dichlorophenyl)methyl]phosphanium;chloride

InChI

InChI=1S/C19H32Cl2P.ClH/c1-4-7-12-22(13-8-5-2,14-9-6-3)16-17-10-11-18(20)19(21)15-17;/h10-11,15H,4-9,12-14,16H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

GDGRSFGLPIOCAR-UHFFFAOYSA-M

Kanonische SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC(=C(C=C1)Cl)Cl.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.